8-(chloromethyl)-1H-purin-6-amine
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Overview
Description
8-(chloromethyl)-1H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(chloromethyl)-1H-purin-6-amine typically involves the chloromethylation of purine derivatives. One common method involves the reaction of purine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
For industrial-scale production, the process may be optimized by using continuous flow reactors to ensure better control over reaction parameters and scalability. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(chloromethyl)-1H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl purine derivatives, while oxidation reactions can produce purine N-oxides .
Scientific Research Applications
8-(chloromethyl)-1H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic properties.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(chloromethyl)-1H-purin-6-amine involves its interaction with biological molecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins . This can lead to the inhibition of DNA replication and transcription, making it useful in the development of anticancer drugs . The molecular targets and pathways involved include DNA polymerase and various enzymes involved in DNA repair .
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: Another chlorinated purine derivative with similar reactivity but different biological activity.
8-bromomethyl-1H-purin-6-amine: A brominated analogue with similar chemical properties but different reactivity due to the presence of bromine.
8-(hydroxymethyl)-1H-purin-6-amine: A hydroxylated derivative with different reactivity and applications.
Uniqueness
Its ability to form covalent bonds with nucleophilic sites in biological molecules makes it a valuable compound for drug development .
Properties
Molecular Formula |
C6H6ClN5 |
---|---|
Molecular Weight |
183.60 g/mol |
IUPAC Name |
8-(chloromethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C6H6ClN5/c7-1-3-11-4-5(8)9-2-10-6(4)12-3/h2H,1H2,(H3,8,9,10,11,12) |
InChI Key |
UFVHGJIXMLNVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)CCl)N |
Origin of Product |
United States |
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